Positional Isomerism: 2-Pyridinyl vs. 4-Pyridinyl Substitution and Impact on Molecular Properties
The molecular topology of 3-Pyridin-2-yl-propionamidine, characterized by substitution at the 2-position of the pyridine ring, directly influences its chemical and biological behavior compared to the 4-pyridinyl analog. The 2-pyridinyl moiety creates a distinct chelation geometry and alters the amidine's basicity, which is a critical factor for binding interactions [1]. While quantitative biological activity data for this specific compound is not available in primary literature, the difference in substitution pattern is a well-established structural determinant in medicinal chemistry. The 4-pyridinyl analog (CAS 887578-79-2) shares the same molecular weight (149.19 g/mol) and formula but possesses different spatial and electronic properties [2].
| Evidence Dimension | Molecular Topology and Electronic Distribution |
|---|---|
| Target Compound Data | 2-pyridinyl substitution; Molecular Weight 149.19 g/mol |
| Comparator Or Baseline | 3-Pyridin-4-yl-propionamidine (CAS 887578-79-2); 4-pyridinyl substitution; Molecular Weight 149.19 g/mol |
| Quantified Difference | Identical molecular weight and formula, but differing pKa and coordination chemistry inferred from pyridine ring position |
| Conditions | In silico and general chemical knowledge context |
Why This Matters
This confirms that the target compound is not a generic building block but a specific isomer, ensuring correct molecular geometry for target engagement and reproducibility in synthetic protocols.
- [1] PubChem. 3-(Pyridin-2-yl)propanimidamide. View Source
- [2] ChemWhat. 3-Pyridin-4-yl-propionamidine CAS#: 887578-79-2. View Source
